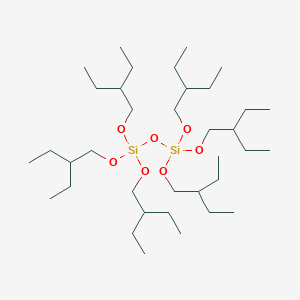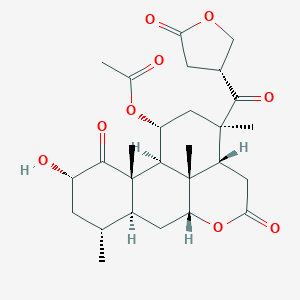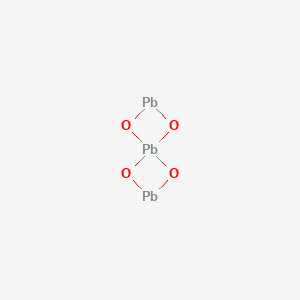
Lead tetroxide
Overview
Description
Mechanism of Action
Target of Action
Lead tetroxide, also known as minium or red lead, is an inorganic compound with the formula Pb3O4 . It primarily targets the Acyl-CoA-binding protein . This protein binds medium- and long-chain acyl-CoA esters with very high affinity and may function as an intracellular carrier of acyl-CoA esters . It is also able to displace diazepam from the benzodiazepine (BZD) recognition site located on the GABA type A receptor .
Mode of Action
This compound mimics other biologically important metals, such as zinc, calcium, and iron, competing as cofactors for many of their respective enzymatic reactions . For example, lead has been shown to competitively inhibit calcium’s binding of calmodulin, interfering with neurotransmitter release .
Biochemical Pathways
These strategies include biosorption, efflux, production of metal chelators like siderophores and metallothioneins, synthesis of exopolysaccharides, extracellular sequestration, and intracellular bioaccumulation .
Pharmacokinetics
Lead is known to be a neurotoxin and has been associated with brain damage and reduced cognitive capacity, especially in children . Lead exposure can result in nephropathy, as well as blood disorders such as high blood pressure and anemia .
Result of Action
The molecular and cellular effects of this compound’s action are significant. Lead is a neurotoxin and has been known to cause brain damage and reduced cognitive capacity . Lead exposure can result in nephropathy, as well as blood disorders such as high blood pressure and anemia . Lead also exhibits reproductive toxicity and can result in miscarriages and reduced sperm production .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, lead is one of the most recycled materials in widespread use and has the highest end-of-life recycling rate of all commonly used metals . This high recycling rate, coupled with the fact that both lead-based batteries and architectural lead sheet are manufactured from recycled material, significantly lowers the overall environmental impact of these products . This means that environmental impacts associated with mining and smelting of lead ores are minimized and in some cases avoided completely .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead tetroxide can be prepared by the calcination of lead(II) oxide (PbO) in air at temperatures between 450°C and 480°C . The reaction is as follows: [ 6 \text{PbO} + \text{O}_2 \rightarrow 2 \text{Pb}_3\text{O}_4 ] The resulting material may contain impurities of lead(II) oxide, which can be removed by treating it with a potassium hydroxide solution .
Another method involves the oxidative annealing of lead(II) carbonate (cerussite) in air: [ 6 \text{PbCO}_3 + \text{O}_2 \rightarrow 2 \text{Pb}_3\text{O}_4 + 6 \text{CO}_2 ]
Industrial Production Methods: In industrial settings, this compound is produced by heating lead(II) oxide in a controlled environment to ensure the correct temperature and oxygen levels. This process is carefully monitored to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Lead tetroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to lead dioxide (PbO₂) under certain conditions: [ \text{Pb}_3\text{O}_4 + 2 \text{HNO}_3 \rightarrow 2 \text{PbO}_2 + \text{Pb(NO}_3\text{)}_2 + \text{H}_2\text{O} ]
Reduction: this compound can be reduced to lead(II) oxide (PbO) or metallic lead (Pb) using reducing agents such as hydrogen or carbon: [ \text{Pb}_3\text{O}_4 + 4 \text{H}_2 \rightarrow 3 \text{Pb} + 4 \text{H}_2\text{O} ]
Substitution: this compound can react with acids to form lead salts and water: [ \text{Pb}_3\text{O}_4 + 4 \text{HCl} \rightarrow \text{PbCl}_2 + 2 \text{PbO} + 2 \text{H}_2\text{O} ]
Common Reagents and Conditions:
- Oxidizing agents: Nitric acid
- Reducing agents: Hydrogen, carbon
- Acids: Hydrochloric acid
Major Products:
- Lead dioxide (PbO₂)
- Lead(II) oxide (PbO)
- Lead chloride (PbCl₂)
Scientific Research Applications
Lead tetroxide has a wide range of applications in scientific research and industry:
Chemistry:
- Used as a pigment in paints and coatings due to its bright red color .
- Employed in the production of lead-acid batteries .
Biology and Medicine:
- Investigated for its potential use in gas sensing applications, particularly in detecting liquefied petroleum gas (LPG) .
Industry:
Comparison with Similar Compounds
Lead tetroxide is unique among lead oxides due to its mixed valence state. Similar compounds include:
Lead(II) oxide (PbO): A yellow or red solid used in the production of lead glass and ceramics.
Lead(IV) oxide (PbO₂): A dark brown solid used as an oxidizing agent and in lead-acid batteries.
Uniqueness: this compound’s mixed valence state allows it to participate in a wider range of chemical reactions compared to lead(II) oxide and lead(IV) oxide. Its bright red color also makes it valuable as a pigment .
Properties
IUPAC Name |
1,3,5,7-tetraoxa-2λ2,4,6λ2-triplumbaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.3Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFOQHDPRMAJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O1[Pb]O[Pb]12O[Pb]O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pb3O4, O4Pb3 | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Lead(II,IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead(II,IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Lead tetroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead_tetroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6.9e+02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [ICSC] Insoluble in water; [Ullmann], RED CRYSTALS OR POWDER. | |
| Record name | Lead tetraoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2544 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
9.1 g/cm³ | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
1314-41-6 | |
| Record name | Orange lead | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD TETROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
A: Lead tetroxide, also known as minium, has the molecular formula Pb3O4 and a molecular weight of 685.6 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Several spectroscopic techniques are employed to characterize this compound, including:
- X-ray diffraction (XRD): Used to determine the crystal structure and identify different phases of this compound under varying pressure conditions. []
- Scanning electron microscopy with energy dispersive spectroscopy (SEM-EDS): This technique provides information about the morphology and elemental composition of this compound, particularly in applications like analyzing red stains on heritage marble. [, ]
- Raman spectroscopy: Offers insights into the molecular vibrations and bonding within the this compound structure. This technique helps identify the presence of this compound in complex mixtures like wax seals. []
- Fourier-transform infrared (FTIR) spectroscopy: Similar to Raman spectroscopy, FTIR provides information about the functional groups and bonding present in this compound. It is also used to analyze the composition of historical artifacts containing this compound. [, ]
A: this compound exhibits excellent anti-corrosion properties and has been historically used in protective coatings for pipelines and steel structures. Studies demonstrate that coatings containing this compound effectively protect carbon steel against corrosion in neutral salt fog environments. [, ]
A: While this compound has been used as a pigment (minium) in historical artifacts and paintings, its presence poses challenges for conservation efforts. Red stains containing this compound are difficult to remove, and the compound's toxicity raises concerns. []
A: Yes, this compound demonstrates catalytic activity in the thermal decomposition of ammonium perchlorate (AP), a compound used in solid rocket propellants. Research shows that adding this compound nanoparticles to AP significantly alters its thermal decomposition behavior, highlighting the catalytic influence. []
A: this compound is a toxic compound and poses serious health risks upon exposure. Ingestion of contaminated food products or traditional remedies containing this compound has resulted in lead poisoning cases, emphasizing the need for public awareness and regulatory measures. [, , ]
ANone: Several analytical techniques are used to quantify this compound, including:
- EDTA complexometric titration: This volumetric method determines lead dioxide in a sample, allowing for the calculation of this compound content. []
- Inductively coupled plasma mass spectrometry (ICP-MS): This highly sensitive technique measures the elemental composition of samples, including lead. It helps determine lead levels in various matrices, such as smokeless tobacco products potentially containing this compound. []
A: Yes, the use of this compound in pyrotechnic devices, like electric matches, raises environmental concerns due to the release of lead-containing reaction products during combustion. These products can contaminate firing areas and contribute to environmental pollution. []
A: Research explores the feasibility of using nanoscale thermite materials, also known as Metastable Intermolecular Composite (MIC) materials, as potential lead-free alternatives in electric match compositions. These materials exhibit sensitivity to thermal stimuli and could offer a less toxic option. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


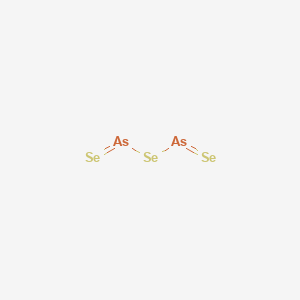

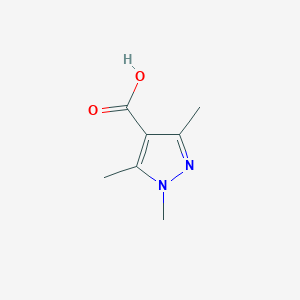
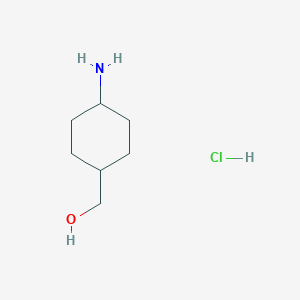
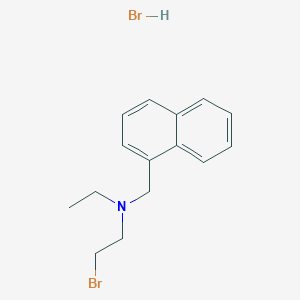

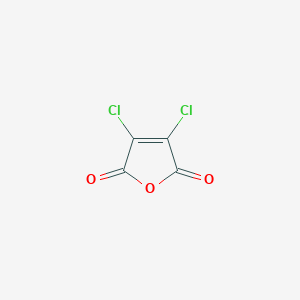
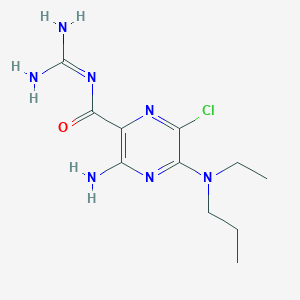
![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)
